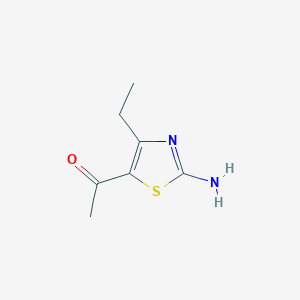

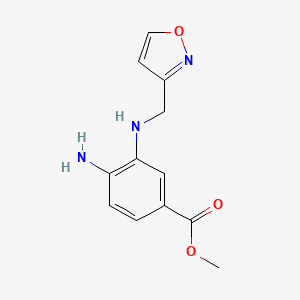

1-(2-Amino-4-ethylthiazol-5-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through different methods. For instance, a novel consecutive three-component synthesis of ethanones starting from propargyl amine and acid chlorides is described, which is based on an amidation-coupling-cycloisomerization (ACCI) sequence . Another approach involves the synthesis of 1,2-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-ethane derivatives from succinic acid using both conventional heating and microwave irradiation, which offers better yields and shorter reaction times . Additionally, the synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives is achieved through a catalyst-free multicomponent synthesis in an aqueous ethanol medium .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using various spectroscopic methods. For example, the structures of synthesized compounds are elucidated by FT-IR, 1H/13C NMR-spectroscopic methods, including COSY, HSQC, and HMBC experiments . Single crystal XRD analysis is also used to confirm the structure of synthesized compounds .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. The synthesis of ethyl 2-bromo-2-(2-amino-5-ethoxycarbonylthiazol-4-yl)ethanoate involves the reaction of 2,4-dibromo-3-oxoglutarate with thiourea, which can be further transformed into different functional groups through nucleophilic displacement, rearrangement, hydrolysis, and hydrogenation . Additionally, the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides is used to synthesize 5-amino-1,2,3-triazole-4-carboxylates, which can be employed for the preparation of triazole-containing dipeptides and inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are characterized using various techniques. Thermal stability is analyzed using TGA and DSC techniques . The intercontacts in the crystal structure are analyzed using Hirshfeld surfaces computational method . The cytotoxicity and antioxidant activity of synthesized compounds are evaluated using cell lines and radical scavenging assays, respectively .

Scientific Research Applications

1. Amino-1,2,4-Triazoles in Fine Organic Synthesis

Amino-1,2,4-triazoles are a key raw material in fine organic synthesis, used in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their applications extend to analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids, highlighting their versatility in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).

2. Reactivity of 1,2,4-Triazole Derivatives

Research on 1,2,4-triazole-3-thione derivatives explores their antioxidant and antiradical activity, with potential applications in mitigating the effects of high radiation doses. This work underscores the chemical versatility of 1,2,4-triazoles and their potential in developing novel therapeutic agents (Kaplaushenko, 2019).

3. Ethnobotanical and Pharmacological Properties

Ehretia laevis, containing compounds like amino acids and proteins, showcases the ethnobotanical and pharmacological significance of its constituents. The plant's application in traditional medicine for diabetes and anti-venom treatments indicates the therapeutic potential of naturally occurring amino compounds (Thakre Rushikesh et al., 2016).

4. Synthesis and Applications of 1,2,4-Triazole Derivatives

The synthesis and application of 1,2,4-triazole derivatives in various fields, including optical materials, antioxidants, and corrosion inhibitors, highlight the compound's utility across a spectrum of scientific disciplines. Their broad usage illustrates the potential application areas for related compounds (Parchenko, 2019).

5. Redox Mediators in Organic Pollutant Treatment

The use of enzymes and redox mediators for the degradation of organic pollutants showcases innovative applications of chemical compounds in environmental remediation. This research indicates the potential for compounds like 1-(2-Amino-4-ethylthiazol-5-yl)ethanone to contribute to environmental sciences (Husain & Husain, 2007).

properties

IUPAC Name |

1-(2-amino-4-ethyl-1,3-thiazol-5-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-3-5-6(4(2)10)11-7(8)9-5/h3H2,1-2H3,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOPWSQDEZXMFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)N)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Amino-4-ethylthiazol-5-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B2540645.png)

![N-(1-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide](/img/structure/B2540651.png)

![5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2540657.png)

![5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2540663.png)

![N-ethyl-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2540664.png)

![5-Chloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-carboxamide](/img/structure/B2540667.png)